molecular formula C15H13N3OS B2729700 N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide CAS No. 392243-13-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2729700
CAS No.: 392243-13-9
M. Wt: 283.35
InChI Key: QIIWUHVRVDAMKA-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide (CAS Number: 392243-13-9) is a small molecule research chemical with the molecular formula C 15 H 13 N 3 OS and a molecular weight of 283.35 g/mol . Its structure incorporates a 1,3,4-thiadiazole ring, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Compounds featuring the 1,3,4-thiadiazole nucleus have been extensively investigated and have demonstrated potential as antitumor agents . Research on analogous structures indicates that such compounds can exhibit cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), by targeting critical enzymes like dihydrofolate reductase (DHFR) . Furthermore, 1,3,4-thiadiazole-based molecules are known to act through mechanisms such as enzyme inhibition, including epidermal growth factor receptor (EGFR) and carbonic anhydrase, which are prominent targets in oncology and other disease research . This compound serves as a valuable building block for researchers developing novel bioactive molecules in drug discovery and chemical biology. It is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-2-13-17-18-15(20-13)16-14(19)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWUHVRVDAMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide. For instance, derivatives containing the 1,3,4-thiadiazole ring have shown promising results in inhibiting the proliferation of cancer cells.

A study focused on similar thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives exhibited IC50 values lower than that of the standard drug sorafenib, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

Antimicrobial Activity

Compounds derived from the thiadiazole structure have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups enhances their antimicrobial efficacy .

Agricultural Applications

The compound's structural features suggest potential use in agriculture as a plant growth regulator. Preliminary biological tests indicate that derivatives of this compound may promote plant growth and development . This application is particularly relevant in developing sustainable agricultural practices.

Synthesis and Structure–Activity Relationship

The synthesis of this compound has been achieved through various methodologies that allow for modifications at different positions on the thiadiazole ring. Understanding the structure–activity relationship is crucial for optimizing its biological activities. Studies have shown that substituents on the thiadiazole ring significantly influence both anticancer and antimicrobial activities .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that specific substitutions on the thiadiazole ring lead to enhanced anticancer properties against HeLa cells. Compounds with fluorine and chlorine substituents showed marked improvements in cytotoxicity compared to their unsubstituted counterparts .
  • Agricultural Impact : A series of experiments conducted on plant growth regulation indicated that compounds similar to this compound could significantly enhance root and shoot growth in various crops under controlled conditions .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and properties of N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide and its analogs:

Compound Name Heterocycle Substituent(s) Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
This compound 1,3,4-thiadiazole Ethyl Not provided Not provided Not given Carboxamide, thiadiazole
5-(4-Nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) 1,2,4-triazole 4-Nitrophenyl 391 168–170 80 Carbothioate, nitro, amino
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) 1,2,4-triazole 4-Methoxybenzyl 390 166–167 82 Carbothioate, methoxy, amino
N-Allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide 1,3,4-thiadiazole Allyl, 4-pyridinyl Not provided Not provided Not given Carboxamide, pyridine

Key Observations:

Heterocycle Core: The target compound and the analog from share the 1,3,4-thiadiazole core, which is sulfur-containing and more electron-deficient compared to the 1,2,4-triazole and 1,3,4-oxadiazole analogs in and . Triazole derivatives (6a, 6g) exhibit amino and carbothioate groups, which may enhance hydrogen-bonding capabilities compared to the carboxamide group in the target compound .

Substituent Effects: Electron-Withdrawing vs. In contrast, the 4-methoxybenzyl group in 6g is electron-donating, improving solubility and stability . Alkyl vs.

Spectroscopic Trends :

  • The C=O stretching frequency in 6a (1633 cm⁻¹) and 6g (1684 cm⁻¹) reflects electronic differences: the nitro group in 6a reduces electron density at the carbonyl, lowering the absorption frequency compared to the methoxybenzyl analog .

Synthetic Yields :

  • Both triazole analogs (6a, 6g) were synthesized in high yields (80–82%) via hydrazine-mediated cyclization, suggesting efficient methodologies that could be adapted for the target compound .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring and a naphthalene moiety linked by an amide bond. This unique structure suggests significant interactions with biological targets.

PropertyValue
Molecular FormulaC14H13N3O2S
Molecular Weight273.34 g/mol
IUPAC NameThis compound
SMILESCC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring is known for its role in modulating various biochemical pathways, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Modulation : It can potentially bind to receptors that regulate cellular signaling pathways.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For example:

  • IC50 Values : Several derivatives have demonstrated IC50 values ranging from 0.28 to 4.27 µg/mL against breast and lung cancer cell lines .

Antimicrobial Activity

Thiadiazole compounds have also been evaluated for their antimicrobial properties. Studies suggest that this compound may exhibit:

  • Broad-Spectrum Antimicrobial Effects : Similar compounds have shown efficacy against bacteria and fungi .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several thiadiazole derivatives on human cancer cell lines. The results indicated that compounds with the thiadiazole moiety significantly inhibited cell proliferation through apoptosis induction without affecting normal cells .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of thiadiazole derivatives against common pathogens. The findings revealed that these compounds effectively reduced microbial growth, supporting their potential use as antimicrobial agents .

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